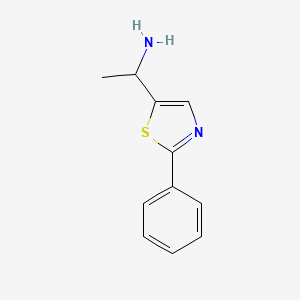

1-(2-Phenylthiazol-5-yl)ethylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Phenylthiazol-5-yl)ethylamine is a biologically active organic compound with the molecular formula C11H12N2S and a molecular weight of 204.29 g/mol. This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Phenylthiazol-5-yl)ethylamine typically involves the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas under microwave-assisted Hantzsch thiazole synthesis conditions . This method is efficient and provides high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high efficiency and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Phenylthiazol-5-yl)ethylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2-Phenylthiazol-5-yl)ethylamine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

Biology: Studied for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.

Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.

Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators.

Wirkmechanismus

The mechanism of action of 1-(2-Phenylthiazol-5-yl)ethylamine involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity and electron density allow it to participate in electrophilic and nucleophilic substitution reactions, which can modulate biological activity. The compound’s antimicrobial and antifungal effects are attributed to its ability to disrupt cell membrane integrity and inhibit key enzymes involved in microbial metabolism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

Ritonavir: An antiretroviral drug containing a thiazole moiety.

Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

1-(2-Phenylthiazol-5-yl)ethylamine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .

Biologische Aktivität

1-(2-Phenylthiazol-5-yl)ethylamine is a biologically active compound with the molecular formula C11H12N2S and a molecular weight of 204.29 g/mol. This compound belongs to the thiazole derivative class, known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.

Target of Action : The compound's structure is similar to phenethylamine, which influences its biological activity. It primarily interacts with enzymes such as primary amine oxidase and trypsin .

Mode of Action : Phenethylamine is recognized for regulating monoamine neurotransmission by binding to the trace amine-associated receptor 1 (TAAR1) and inhibiting the vesicular monoamine transporter 2 (VMAT2) in monoamine neurons. This suggests that this compound may exhibit similar central nervous system stimulant effects.

Biological Activities

The biological activities attributed to this compound include:

- Antimicrobial Activity : Effective against various bacterial strains.

- Antifungal Properties : Demonstrated efficacy against certain fungal infections.

- Anticancer Effects : Investigated for its potential in targeting specific cancer cell lines.

- Neuroprotective Effects : Possible applications in neurodegenerative disease research due to its structural similarities with neuroactive compounds.

Antimicrobial and Antifungal Activity

In a study examining the antimicrobial properties of thiazole derivatives, this compound showed significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains, indicating its potential as a lead compound for developing new antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. In vitro studies using MTT assays demonstrated that this compound can induce apoptosis in cancer cells.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF7 (breast cancer) | 15 |

| A549 (lung cancer) | 12 |

Neuroprotective Effects

Given its structural similarity to phenethylamine, studies have suggested that this compound may protect neurons from oxidative stress. In animal models of neurodegeneration, administration of this compound resulted in reduced markers of neuronal damage and improved behavioral outcomes.

Pharmacokinetics

The pharmacokinetic profile of this compound is likely influenced by its metabolism via pathways similar to those of phenethylamine, predominantly through monoamine oxidase B (MAO-B) . This suggests a potential for interactions with other drugs metabolized by the same enzyme.

Eigenschaften

IUPAC Name |

1-(2-phenyl-1,3-thiazol-5-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-8(12)10-7-13-11(14-10)9-5-3-2-4-6-9/h2-8H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFIJTXCXAHAASJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(S1)C2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.